

Pendimethalin-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pendimethalin-d5

Cat. No.: B588967

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This technical guide provides an in-depth overview of **Pendimethalin-d5**, a deuterated analog of the widely used herbicide pendimethalin. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the compound's properties, synthesis, mechanism of action, and its application as an internal standard in quantitative analysis.

Core Compound Data

Pendimethalin-d5 is a stable isotope-labeled version of pendimethalin, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical methods, ensuring accuracy and precision in the quantification of pendimethalin residues in various environmental and biological matrices.

Property	Value
CAS Number	1219803-39-0
Molecular Formula	C ₁₃ H ₁₄ D ₅ N ₃ O ₄
Molecular Weight	286.34 g/mol

Synthesis of Pendimethalin

The synthesis of pendimethalin, and by extension its deuterated analog, involves a multi-step chemical process. A common industrial method for producing the unlabeled compound is through the nitration of o-xylene, followed by amination.

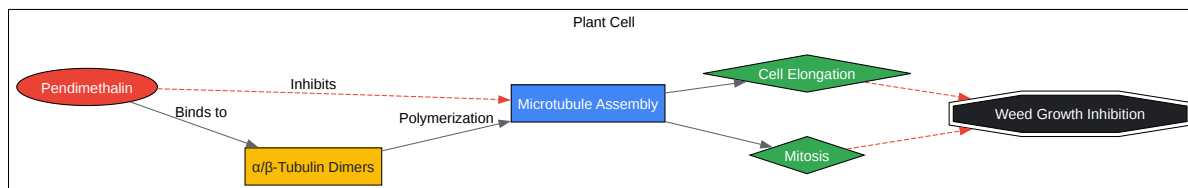
A patented process describes the synthesis starting with the nitration of o-xylene using a mixture of concentrated nitric acid and sulfuric acid. This step yields a mixture of trinitro-o-xylene isomers. Subsequently, this intermediate is reacted with 1-ethylpropylamine in an amination reaction to produce N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline, which is pendimethalin[1]. Another described method involves the condensation of 3,4-dimethylaniline with isocyanates[2].

For the synthesis of **Pendimethalin-d5**, a deuterated precursor would be introduced during the synthesis. For instance, deuterated 1-ethylpropylamine could be used in the amination step to incorporate the five deuterium atoms into the final molecule.

Mechanism of Action: Disruption of Microtubule Formation

Pendimethalin belongs to the dinitroaniline class of herbicides. Its primary mode of action is the inhibition of microtubule formation in plant cells. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis) and cell elongation.

Pendimethalin binds to tubulin, the protein subunit that polymerizes to form microtubules. This binding prevents the assembly of tubulin into functional microtubules. The disruption of microtubule formation leads to the arrest of mitosis and inhibits cell elongation, particularly in the root and shoot tips of germinating weeds. This ultimately results in the death of the weed seedlings before they can emerge from the soil[3][4][5].



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Pendimethalin's Mechanism of Action

Experimental Protocols: Quantification of Pendimethalin using Pendimethalin-d5

Pendimethalin-d5 is frequently employed as an internal standard in the analysis of pendimethalin residues in environmental samples such as soil and agricultural products. The following protocol is a representative example based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (QuEChERS)

The QuEChERS method provides a straightforward and efficient extraction and cleanup of analytes from complex matrices[6][7][8].

- Extraction:
 - Weigh a homogenized sample (e.g., 10 g of soil) into a 50 mL centrifuge tube.
 - Add a known amount of **Pendimethalin-d5** internal standard solution.
 - Add 10 mL of acetonitrile.

- Shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
- Shake again for 1 minute.
- Centrifuge at high speed for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18).
 - Vortex for 30 seconds.
 - Centrifuge for 5 minutes.
 - The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Analysis

An improved GC-MS-SIM (Single Ion Monitoring) analytical method has been developed for the determination of pendimethalin residue in crops and soils[9][10][11][12].

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: ZB-5 (5% diphenyl, 95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.1 µm film thickness.
- Oven Temperature Program:
 - Initial temperature: 90°C (hold for 0.5 min)
 - Ramp 1: 20°C/min to 180°C (hold for 1 min)
 - Ramp 2: 12°C/min to 240°C (hold for 1 min)
 - Ramp 3: 15°C/min to 260°C (hold for 1 min)

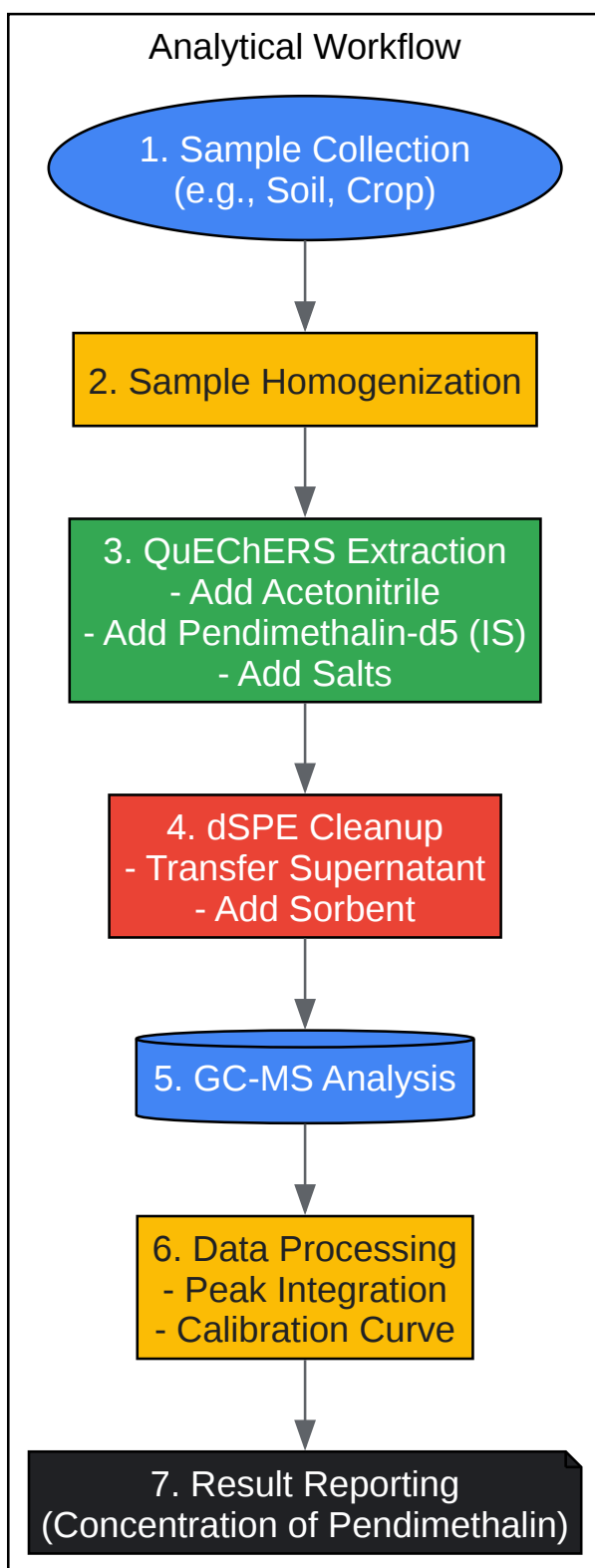
- Ramp 4: 12°C/min to 280°C (hold for 0.5 min)
- Injector Temperature: 280°C
- Ion Source Temperature: 230°C
- Interface Temperature: 280°C
- Carrier Gas: Helium
- Injection Mode: Splitless
- MS Mode: Single Ion Monitoring (SIM)
 - Quantifier Ion for Pendimethalin: m/z 252
 - Qualifier Ions for Pendimethalin: m/z 281, 162
 - Ion for **Pendimethalin-d5**: m/z 257 (hypothetical, based on a fragment with the deuterated alkyl chain)

3. Data Analysis

Quantification is performed by creating a calibration curve using the ratio of the peak area of the pendimethalin quantifier ion to the peak area of the **Pendimethalin-d5** ion.

Experimental Workflow

The overall workflow for the analysis of pendimethalin residues using **Pendimethalin-d5** as an internal standard is a streamlined process from sample collection to final data reporting.



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Workflow for Pendimethalin Residue Analysis

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